molecular formula C32H26N4O4 B303236 N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide)

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide)

Cat. No. B303236
M. Wt: 530.6 g/mol
InChI Key: VEGVWJFHUUZSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide), also known as PD168393, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment and other therapeutic applications.

Mechanism of Action

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling proteins, which leads to the inhibition of cell proliferation and survival. N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) has been shown to be highly selective for EGFR, with minimal activity against other tyrosine kinases.
Biochemical and Physiological Effects:
N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling proteins, leading to the inhibition of cell proliferation and survival. N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) also induces apoptosis in cancer cells, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body.

Advantages and Limitations for Lab Experiments

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) has a number of advantages for lab experiments. It is highly selective for EGFR, which makes it a useful tool for studying the role of EGFR in cancer and other diseases. N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) is also relatively stable and easy to handle, which makes it suitable for use in a variety of experimental settings.
However, there are also some limitations to the use of N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) in lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) is also a potent inhibitor of EGFR, which may make it difficult to distinguish between the effects of EGFR inhibition and other cellular processes.

Future Directions

There are a number of future directions for research on N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide). One area of interest is the development of new analogs of N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) that may have improved efficacy and selectivity. Another area of interest is the investigation of the use of N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is also interest in the use of N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) in the treatment of other diseases, such as psoriasis and inflammatory bowel disease.

Synthesis Methods

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) can be synthesized using a multi-step process that involves the coupling of 2,5-dibromopyrimidine with 4-bromo-1,2-diphenylbenzene, followed by reaction with 2-phenoxyacetyl chloride. The resulting product is then purified using column chromatography to obtain pure N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide).

Scientific Research Applications

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, lung, and pancreatic cancers. N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) has also been investigated for its potential use in other therapeutic applications, such as the treatment of psoriasis and inflammatory bowel disease.

properties

Product Name

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide)

Molecular Formula

C32H26N4O4

Molecular Weight

530.6 g/mol

IUPAC Name

2-phenoxy-N-[4-[2-[4-[(2-phenoxyacetyl)amino]phenyl]pyrimidin-5-yl]phenyl]acetamide

InChI

InChI=1S/C32H26N4O4/c37-30(21-39-28-7-3-1-4-8-28)35-26-15-11-23(12-16-26)25-19-33-32(34-20-25)24-13-17-27(18-14-24)36-31(38)22-40-29-9-5-2-6-10-29/h1-20H,21-22H2,(H,35,37)(H,36,38)

InChI Key

VEGVWJFHUUZSQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)COC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)COC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.